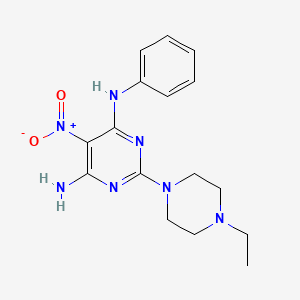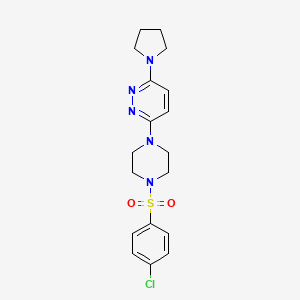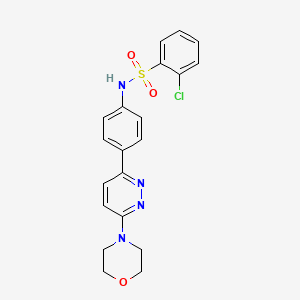![molecular formula C22H22N2O5S B11261433 N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxy-3-methylbenzene-1-sulfonamide](/img/structure/B11261433.png)
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxy-3-methylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(furan-2-carbonyl)-1,2,3,4-tétrahydroquinoléin-7-yl]-4-méthoxy-3-méthylbenzène-1-sulfonamide est un composé organique complexe qui présente un cycle furane, un fragment de tétrahydroquinoléine et un groupe sulfonamide.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N-[1-(furan-2-carbonyl)-1,2,3,4-tétrahydroquinoléin-7-yl]-4-méthoxy-3-méthylbenzène-1-sulfonamide implique généralement des réactions organiques en plusieurs étapes. Une approche courante consiste à commencer par la préparation de l'intermédiaire furan-2-carbonyl, qui peut être synthétisé par la synthèse du furane de Paal-Knorr . Cet intermédiaire est ensuite mis à réagir avec la 1,2,3,4-tétrahydroquinoléine dans des conditions spécifiques pour former le dérivé tétrahydroquinoléine. L'étape finale implique la sulfonation du dérivé tétrahydroquinoléine avec le chlorure de 4-méthoxy-3-méthylbenzènesulfonyle dans des conditions basiques pour produire le composé cible.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation de la voie de synthèse pour maximiser le rendement et minimiser les coûts. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu pour la synthèse du furane de Paal-Knorr et les étapes de sulfonation, ainsi que l'utilisation du criblage à haut débit pour identifier les catalyseurs et les conditions de réaction les plus efficaces.
Analyse Des Réactions Chimiques
Types de réactions
N-[1-(furan-2-carbonyl)-1,2,3,4-tétrahydroquinoléin-7-yl]-4-méthoxy-3-méthylbenzène-1-sulfonamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le cycle furane peut être oxydé pour former des dérivés du furane tels que l'acide furoïque.
Réduction : Le groupe carbonyle dans le cycle furane peut être réduit pour former des dérivés alcooliques.
Substitution : Le groupe sulfonamide peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l'hydrure de lithium et d'aluminium (LiAlH₄) sont généralement utilisés.
Substitution : Les réactions de substitution nucléophile impliquent souvent des réactifs tels que l'hydrure de sodium (NaH) ou le tert-butoxyde de potassium (KOtBu).
Principaux produits
Oxydation : Acide furoïque et autres dérivés du furane oxydés.
Réduction : Dérivés alcooliques du cycle furane.
Substitution : Divers dérivés sulfonamide substitués.
Applications de la recherche scientifique
N-[1-(furan-2-carbonyl)-1,2,3,4-tétrahydroquinoléin-7-yl]-4-méthoxy-3-méthylbenzène-1-sulfonamide a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme bloc de construction dans la synthèse de molécules organiques plus complexes.
Biologie : Enquête sur son potentiel en tant qu'inhibiteur enzymatique ou modulateur de récepteurs.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du N-[1-(furan-2-carbonyl)-1,2,3,4-tétrahydroquinoléin-7-yl]-4-méthoxy-3-méthylbenzène-1-sulfonamide implique son interaction avec des cibles moléculaires spécifiques. Le cycle furane et le groupe sulfonamide peuvent interagir avec des enzymes ou des récepteurs, inhibant potentiellement leur activité ou modulant leur fonction . Les voies exactes et les cibles moléculaires dépendent de l'application spécifique et du système biologique étudié.
Applications De Recherche Scientifique
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxy-3-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxy-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The furan ring and sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function . The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés du furane : Composés tels que l'acide furoïque et l'alcool furfurylique qui partagent la structure du cycle furane.
Dérivés de la tétrahydroquinoléine : Composés comme la tétrahydroquinoléine elle-même et ses diverses formes substituées.
Dérivés de la sulfonamide : Composés tels que la sulfanilamide et d'autres médicaments à base de sulfonamide.
Unicité
N-[1-(furan-2-carbonyl)-1,2,3,4-tétrahydroquinoléin-7-yl]-4-méthoxy-3-méthylbenzène-1-sulfonamide est unique en raison de sa combinaison d'un cycle furane, d'un fragment de tétrahydroquinoléine et d'un groupe sulfonamide. Cette structure unique lui confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles.
Propriétés
Formule moléculaire |
C22H22N2O5S |
|---|---|
Poids moléculaire |
426.5 g/mol |
Nom IUPAC |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methoxy-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C22H22N2O5S/c1-15-13-18(9-10-20(15)28-2)30(26,27)23-17-8-7-16-5-3-11-24(19(16)14-17)22(25)21-6-4-12-29-21/h4,6-10,12-14,23H,3,5,11H2,1-2H3 |
Clé InChI |
WEUFNZUXTOFSMC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide](/img/structure/B11261350.png)
![N-methyl-2-[(6-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11261357.png)


![N-(2-chlorophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11261377.png)
![N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B11261384.png)
![2-(4-chlorophenoxy)-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B11261390.png)

![ethyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}-1H-pyrazole-5-carboxylate](/img/structure/B11261398.png)
![N-(4-chlorophenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11261404.png)
![2-phenyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)ethanesulfonamide](/img/structure/B11261406.png)


![N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B11261450.png)
